![molecular formula C18H13N5O3S2 B12875805 4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 16588-43-5](/img/structure/B12875805.png)
4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Description
4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13N5O3S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide , with CAS number 16588-43-5 , is a hybrid molecule that combines the pharmacophoric elements of quinoline, thiazole, and sulfonamide. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Property | Value |
---|---|
Molecular Formula | C18H13N5O3S2 |
Molecular Weight | 411.45752 g/mol |
CAS Number | 16588-43-5 |
LogP | 3.33120 |
PSA (Polar Surface Area) | 86.94000 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The compound's structure suggests a potential for activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study published in RSC Advances, derivatives of thiazole and sulfonamide were synthesized and tested for their antibacterial activity. Notably, compounds with specific substitutions demonstrated significant antibacterial effects:
- Isopropyl substituted derivative : Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
This indicates that structural modifications can enhance the biological activity of similar compounds.
The proposed mechanism for the antibacterial activity of this compound involves interference with bacterial cell wall synthesis and function. The thiazole moiety is known for its ability to inhibit key enzymes involved in bacterial metabolism, while the sulfonamide group may disrupt folate synthesis pathways.
Anticancer Activity
Research into the anticancer properties of similar sulfonamide derivatives suggests potential applications in oncology. For instance, studies have shown that certain sulfonamide derivatives can inhibit cancer cell proliferation through apoptosis induction.
Experimental Findings
A study investigating various benzenesulfonamide derivatives demonstrated that some compounds significantly reduced cell viability in cancer cell lines:
- Cell Line Tested : MCF-7 (breast cancer)
The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Properties
CAS No. |
16588-43-5 |
---|---|
Molecular Formula |
C18H13N5O3S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H13N5O3S2/c24-16-8-7-15(14-2-1-9-19-17(14)16)22-21-12-3-5-13(6-4-12)28(25,26)23-18-20-10-11-27-18/h1-11,24H,(H,20,23) |
InChI Key |
IQEOBFBZYOOSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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